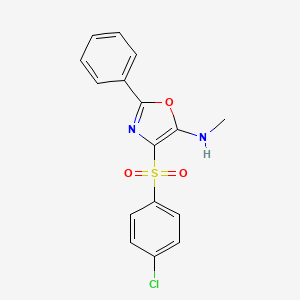
4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active compounds and have been the subject of numerous synthetic studies .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of an oxazole ring attached to a phenyl ring through a sulfonyl group. The oxazole ring would also be substituted with a methylamine group .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups .科学的研究の応用
Synthesis and Biological Activity
Antiviral and Antimicrobial Agents : The synthesis of sulfonamide derivatives, including structures similar to "4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine," has shown promise in antiviral and antimicrobial applications. For instance, compounds with a thiadiazole sulfonamide moiety have demonstrated certain activities against tobacco mosaic virus, highlighting their potential as antiviral agents (Chen et al., 2010). Similarly, formazans derived from Mannich bases of related structures have shown antimicrobial activity, suggesting their utility in combating bacterial and fungal infections (Sah et al., 2014).
Antimicrobial Activities of Triazole Derivatives : Novel triazole derivatives incorporating sulfonamide groups have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited good to moderate activity against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Fluorescent Molecular Probes
Solvatochromic Dyes for Biological Studies : Derivatives structurally related to "4-((4-chlorophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine" have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for use as molecular probes in biological research. The fluorescence properties of these dyes can be used to study various biological events and processes due to their sensitivity to the environment (Diwu et al., 1997).
Material Science Applications
Polyimide Ionomer Membranes : Research into sulfonated polyimide copolymers, which could incorporate structures akin to the compound of interest, has shown that introducing specific functional groups (e.g., NH, OH, COOH) significantly affects the material properties. These materials have applications in proton exchange membranes for fuel cells, highlighting the versatility of sulfonamide derivatives in materials science (Saito et al., 2010).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
The compound’s mode of action involves binding to its target, leading to specific changes. Let’s consider the electrophilic aromatic substitution mechanism, which is common for compounds like this. In the first step, the electrophile (our compound) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate could then interact with various cellular components, affecting downstream processes.
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. These factors impact its therapeutic potential and safety.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNPIFZVUKSXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


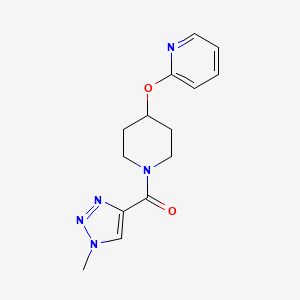
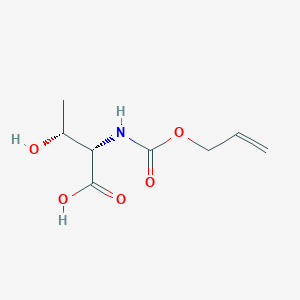
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2601216.png)
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)
![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2601222.png)

![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2601226.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)
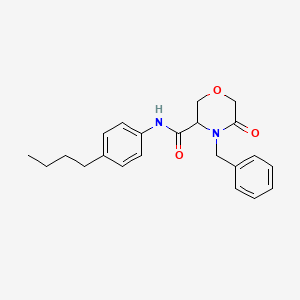
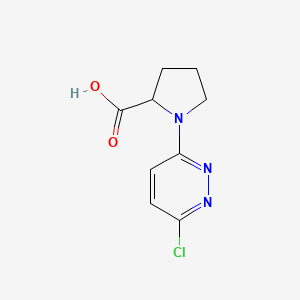
![(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601232.png)